molecular formula C8H8O2S B14839572 5-Hydroxy-2-(methylthio)benzaldehyde

5-Hydroxy-2-(methylthio)benzaldehyde

Cat. No.: B14839572
M. Wt: 168.21 g/mol
InChI Key: IIEZZYWOCSPANE-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylthio)benzaldehyde is a substituted benzaldehyde featuring a hydroxyl (-OH) group at position 5 and a methylthio (-SCH₃) group at position 2 on the aromatic ring. Additionally, 5-hydroxy-2-methoxybenzaldehyde, a compound with a methoxy (-OCH₃) group instead of methylthio, shares a similar substitution pattern and synthetic route involving hydrolysis of methoxymethoxy-protected intermediates .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5-hydroxy-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H8O2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3

InChI Key

IIEZZYWOCSPANE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can be achieved through several methods. One common approach involves the reaction of 5-hydroxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methylsulfanyl groups can direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of 5-hydroxy-2-(methylsulfanyl)benzoic acid.

    Reduction: Formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, electronic properties, and applications of compounds analogous to 5-Hydroxy-2-(methylthio)benzaldehyde:

Compound Name Substituents Key Differences Potential Applications/Properties References
4-Hydroxy-3-(methylthio)benzaldehyde -OH (position 4), -SCH₃ (position 3) Positional isomerism of -OH and -SCH₃ groups. Pollinator attraction in Caladenia crebra; volatile organic compound (VOC) with ecological roles.
5-Hydroxy-2-methoxybenzaldehyde -OH (position 5), -OCH₃ (position 2) Methoxy group (-OCH₃) instead of methylthio. Intermediate in organic synthesis; higher electron-donating capacity compared to -SCH₃.
5-Hydroxy-2-nitrobenzaldehyde -OH (position 5), -NO₂ (position 2) Nitro group (-NO₂) is strongly electron-withdrawing. Likely lower stability due to nitro group; potential precursor for dyes or pharmaceuticals.
5-Chloro-2-hydroxy-3-methylbenzaldehyde -OH (position 2), -Cl (position 5), -CH₃ (position 3) Chloro (-Cl) and methyl (-CH₃) substituents; positional isomerism. Altered solubility and reactivity due to halogen and alkyl groups.
2-Hydroxy-5-methoxybenzaldehyde -OH (position 2), -OCH₃ (position 5) Inverse substitution pattern compared to target compound. UV absorption properties influenced by methoxy group; used in fragrance or medicinal chemistry.

Electronic and Reactivity Comparisons

  • Methylthio (-SCH₃) vs. Methoxy (-OCH₃): The methylthio group is less electron-donating than methoxy due to sulfur’s lower electronegativity. This difference impacts the acidity of the phenolic -OH group and reactivity in electrophilic substitution reactions. For example, 5-hydroxy-2-methoxybenzaldehyde may exhibit stronger intramolecular hydrogen bonding compared to the methylthio analog, altering solubility .
  • Nitro (-NO₂) vs. Methylthio (-SCH₃): The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, making 5-hydroxy-2-nitrobenzaldehyde more reactive toward nucleophilic attacks but less stable under acidic conditions compared to the methylthio derivative .

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